
Esmalorid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esmalorid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying various physiological and biochemical processes. In
科学研究应用
Esmalorid has a wide range of potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
作用机制
Esmalorid works by inhibiting the activity of specific enzymes in the body. These enzymes are involved in various biological processes, including inflammation and oxidative stress. By inhibiting these enzymes, esmalorid can reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
生化和生理效应
Esmalorid has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, esmalorid has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of esmalorid is its specificity for certain enzymes, making it a valuable tool for studying specific biological pathways. Additionally, esmalorid has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of esmalorid is that it may not be effective in all biological systems, as its mechanism of action is specific to certain enzymes.
未来方向
There are several future directions for research on esmalorid. One area of research is the development of new analogs of esmalorid that may have improved efficacy or specificity. Additionally, esmalorid could be used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Finally, esmalorid could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Conclusion:
Esmalorid is a synthetic molecule that has potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways. With further research, esmalorid could become a valuable tool for studying and treating various diseases.
合成方法
Esmalorid is a synthetic molecule that is produced through a multi-step chemical synthesis process. The starting material for the synthesis is 2,6-dichloro-4-nitroaniline, which is reacted with a series of reagents to produce the final product. The synthesis process involves several purification steps to ensure the purity of the final product. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing esmalorid.
属性
CAS 编号 |
138258-83-0 |
|---|---|
产品名称 |
Esmalorid |
分子式 |
C14H16Cl4N10O5S2 |
分子量 |
610.3 g/mol |
IUPAC 名称 |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |
InChI 键 |
AWMCXNJSYPIOAB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
同义词 |
Esmalorid Esmaloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



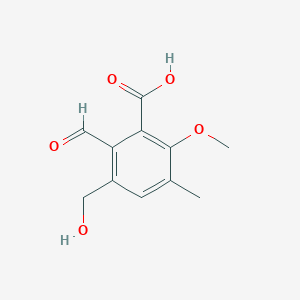
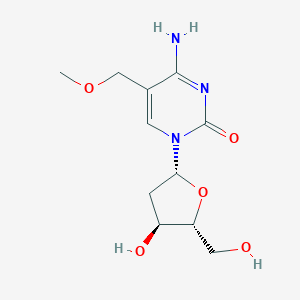
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
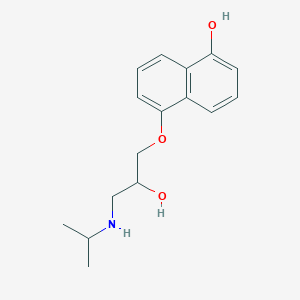
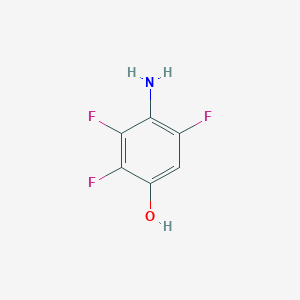
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

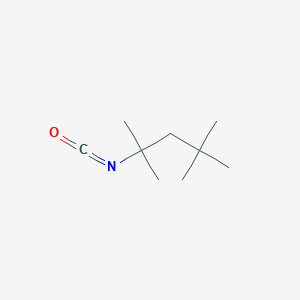


![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)
